4-(Trimethylsilyl)-1h-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

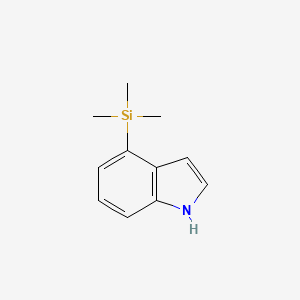

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1H-indol-4-yl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NSi/c1-13(2,3)11-6-4-5-10-9(11)7-8-12-10/h4-8,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COFOETMEXFECLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=CC2=C1C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50413661 | |

| Record name | 4-(Trimethylsilyl)-1h-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50413661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82645-11-2 | |

| Record name | 4-(Trimethylsilyl)-1h-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50413661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 4-(Trimethylsilyl)-1H-indole

An In-depth Technical Guide to the Synthesis of 4-(Trimethylsilyl)-1H-indole

This guide is intended for researchers, scientists, and drug development professionals. It provides a detailed exploration of the primary synthetic methodologies for obtaining this compound, a valuable building block in medicinal chemistry and organic synthesis. The document emphasizes the underlying principles, experimental causality, and practical execution of these protocols.

The indole scaffold is a privileged structure in a vast array of natural products and pharmaceuticals.[1] Functionalization of the indole core is a cornerstone of drug discovery, yet direct and selective substitution at the C4 position of the benzene ring remains a significant synthetic challenge.[2][3] this compound emerges as a key synthetic intermediate precisely because the trimethylsilyl (TMS) group serves multiple strategic roles. It can act as a robust directing group for subsequent electrophilic substitutions, a placeholder for transition-metal-catalyzed cross-coupling reactions via ipso-substitution, or be readily removed when no longer needed. Its utility, therefore, lies in unlocking synthetic pathways to previously inaccessible C4-substituted indoles.[4]

This guide details the three principal strategies for the synthesis of this target molecule: Halogen-Metal Exchange, Directed ortho-Metalation (DoM), and modern Transition-Metal-Catalyzed C-H Silylation.

Strategy 1: Silylation via Halogen-Metal Exchange

This is arguably the most classical and reliable route, predicated on the pre-functionalization of the C4 position with a halogen, typically bromine. The commercially available 4-bromo-1H-indole serves as the common starting material.[5][6]

Principle and Mechanistic Insight

The core of this method is the conversion of a kinetically inert carbon-halogen bond into a highly nucleophilic carbon-metal bond. This is achieved by reacting 4-bromoindole with a strong organometallic base, such as n-butyllithium (n-BuLi), at cryogenic temperatures. The large electronegativity difference between carbon and lithium renders the C4 position strongly nucleophilic. This transient organolithium species is then "trapped" by the addition of an electrophilic silicon source, most commonly chlorotrimethylsilane (TMSCl), to form the desired C-Si bond.

The low reaction temperature (typically -78 °C) is critical to prevent side reactions, such as the decomposition of the aryllithium intermediate or unwanted coupling reactions. While the indole N-H proton is acidic (pKa ≈ 17), lithiation at this position is rapid but reversible, and the subsequent halogen-metal exchange at C4 is thermodynamically favored. For some applications, N-protection may be employed prior to the exchange to simplify the reaction profile.

Experimental Workflow: Halogen-Metal Exchange

Caption: Workflow for silylation via halogen-metal exchange.

Detailed Experimental Protocol

-

Materials: 4-Bromo-1H-indole, anhydrous tetrahydrofuran (THF), n-butyllithium (solution in hexanes, e.g., 2.5 M), chlorotrimethylsilane (TMSCl).

-

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-bromo-1H-indole (1.0 eq).

-

Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Add freshly distilled chlorotrimethylsilane (1.2 eq) dropwise.

-

Allow the reaction to stir at -78 °C for an additional hour, then slowly warm to room temperature and stir for 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

-

| Reagent | Molar Equiv. | Purpose | Key Consideration |

| 4-Bromo-1H-indole | 1.0 | Starting Material | Must be dry. |

| n-Butyllithium | 1.1 - 2.1 | Lithiating Agent | Titrate solution before use for accuracy. Excess is used to deprotonate N-H. |

| TMSCl | 1.2 | Silylating Agent | Should be distilled to remove HCl. |

| Anhydrous THF | - | Solvent | Must be rigorously dried to prevent quenching of the base. |

| Temperature | -78 °C | Reaction Condition | Critical for stability of the aryllithium intermediate. |

Table 1. Summary of reagents and conditions for the Halogen-Metal Exchange protocol.

Strategy 2: Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic and heteroaromatic rings.[7] It relies on a "Directing Metalation Group" (DMG) to deliver a strong base to a specific, adjacent C-H bond.[8]

Principle and Mechanistic Insight

In the context of indole, the DMG is installed on the indole nitrogen. This group contains a heteroatom (typically O or N) that can coordinate to the lithium atom of an alkyllithium base.[7] This coordination pre-associates the base near the C2 and C7 positions. However, due to the inherent acidity and steric accessibility, deprotonation at C2 is often competitive or dominant for many N-substituted indoles.[9] To achieve C4 selectivity, a judicious choice of a bulky directing group and a sterically demanding base (like tert-butyllithium, t-BuLi) can disfavor the C2 position and promote metalation at C4. The resulting C4-lithiated species is then quenched with TMSCl as in the previous method.

The causality behind this choice is twofold:

-

The Directing Group: A group like N-Boc (tert-butyloxycarbonyl) or N-SO₂Ph serves as an effective Lewis basic site for the lithium cation.[8][10]

-

The Base: A bulky base such as t-BuLi is less likely to access the more sterically hindered C2 position when a directing group is present, thereby enhancing selectivity for other positions.

Experimental Workflow: Directed ortho-Metalation

Caption: General workflow for the DoM approach to 4-silylated indoles.

Detailed Experimental Protocol (Illustrative Example with N-Boc)

-

Part A: N-Protection

-

Dissolve 1H-indole (1.0 eq) in anhydrous THF.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

-

Stir at room temperature until TLC or LC-MS indicates complete consumption of the starting material.

-

Perform an aqueous workup and purify by column chromatography to obtain N-Boc-indole.

-

-

Part B: Directed Silylation

-

Dissolve N-Boc-indole (1.0 eq) in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Add tert-butyllithium (1.2 eq) dropwise. The solution may develop a characteristic color.

-

Stir at -78 °C for 2 hours.

-

Quench the reaction with chlorotrimethylsilane (1.3 eq).

-

Allow the mixture to warm to room temperature and proceed with an aqueous workup and purification as described in the halogen-metal exchange protocol. This yields N-Boc-4-(trimethylsilyl)-indole.

-

-

Part C: Deprotection (if required)

-

Dissolve the N-Boc protected product in a suitable solvent like dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA, ~5-10 eq) and stir at room temperature until the reaction is complete.

-

Carefully neutralize the acid, extract the product, and purify.

-

Strategy 3: Transition-Metal-Catalyzed C-H Silylation

The direct conversion of a C-H bond to a C-Si bond represents the most atom- and step-economical approach.[11] Achieving regioselectivity at the C4 position of indole via this method is a contemporary challenge that typically requires a catalyst and a directing group.[12]

Principle and Mechanistic Insight

This strategy relies on a transition metal catalyst (e.g., Palladium, Rhodium, Iridium) to activate a specific C-H bond.[13][14][15] To achieve C4 selectivity, a directing group is used, which chelates to the metal center and positions it in close proximity to the C4-H bond, facilitating an intramolecular C-H activation event (cyclometalation).[1] For instance, installing a pivaloyl group at the C3 position has been shown to direct arylation to the C4 and C5 positions.[2][12] A similar directing group strategy can be envisioned for silylation.

The catalytic cycle generally involves:

-

Coordination of the directing group to the metal catalyst.

-

Chelation-assisted C-H activation at the C4 position to form a metallacyclic intermediate.

-

Oxidative addition of a silylating agent (e.g., a hydrosilane or disilane).

-

Reductive elimination to form the C-Si bond and regenerate the active catalyst.

Logical Relationship: Catalytic C-H Silylation Cycle

Caption: A simplified catalytic cycle for directed C4-H silylation.

General Protocol Considerations

While a universally established protocol for C4-H silylation is less common than for other positions, the principles from related C-H functionalizations apply.[1][2][12]

-

Substrate: An indole bearing a suitable directing group (e.g., 3-pivaloyl-indole).

-

Catalyst: A palladium(II) salt like Pd(OAc)₂ or a rhodium(I) complex.

-

Silylating Agent: Hexamethyldisilane or other organosilanes.[11]

-

Additives/Oxidants: Often required to facilitate catalyst turnover.

-

Solvent and Temperature: Typically requires a high-boiling point solvent and elevated temperatures (e.g., >100 °C).

This approach, while elegant, often requires extensive optimization of the directing group, catalyst, ligands, and reaction conditions to achieve high selectivity and yield for the C4 position.

Purification and Characterization

-

Purification: The primary method for purifying this compound is silica gel column chromatography. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective. For highly pure material, crystallization from a suitable solvent system can be employed.[16]

-

Characterization: The structure of the product (MW: 189.33 g/mol ) is confirmed using standard spectroscopic methods.[17]

-

¹H NMR: Expect a characteristic singlet for the nine equivalent protons of the trimethylsilyl group around δ 0.3-0.4 ppm. The indole aromatic and pyrrolic protons will appear in the aromatic region (δ 6.5-7.5 ppm).

-

¹³C NMR: The trimethylsilyl methyl carbons will appear as a single peak near δ 0 ppm.

-

Mass Spectrometry: The molecular ion peak (M+) should be observed at m/z = 189.

-

Conclusion

The synthesis of this compound can be accomplished through several distinct strategies, each with its own set of advantages and considerations.

-

The Halogen-Metal Exchange route is robust, high-yielding, and reliable, making it a workhorse method when the 4-bromoindole precursor is available.

-

Directed ortho-Metalation offers a powerful alternative starting from simpler indoles but requires careful control of stoichiometry, temperature, and the choice of directing group to ensure C4 selectivity over the often more reactive C2 position.

-

Catalytic C-H Silylation represents the frontier of synthetic efficiency. While highly attractive for its atom economy, achieving high regioselectivity at the C4 position remains a specialized endeavor requiring further development and optimization.

The choice of method will ultimately depend on the specific needs of the researcher, including scale, precursor availability, and the tolerance of the substrate to the required reaction conditions.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. C4–H indole functionalisation: precedent and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthonix, Inc > 52488-36-5 | 4-Bromo-1H-indole [synthonix.com]

- 6. 4-Bromoindole | C8H6BrN | CID 676494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. uwindsor.ca [uwindsor.ca]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Page loading... [wap.guidechem.com]

physicochemical properties of 4-(Trimethylsilyl)-1h-indole

An In-depth Technical Guide to the Physicochemical Properties of 4-(Trimethylsilyl)-1H-indole

Introduction

The indole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural basis for a multitude of natural products, alkaloids, and pharmaceuticals.[1][2][3] Its versatile reactivity and biological significance make it a privileged structure for targeting a wide array of physiological pathways.[4][5] The strategic functionalization of the indole ring is paramount to modulating its pharmacological profile. The introduction of a trimethylsilyl (TMS) group, as seen in this compound, is a key synthetic manipulation that offers profound control over the molecule's reactivity and properties.

This guide provides an in-depth exploration of the physicochemical properties of this compound, moving beyond a simple data sheet to offer insights into the causality behind its characteristics. We will delve into its structural and spectroscopic data, physical properties, and the synthetic rationale for its preparation. This document is intended for researchers, scientists, and drug development professionals who utilize silylated heterocycles as strategic intermediates in complex molecule synthesis.

Core Physicochemical & Structural Properties

The introduction of the bulky, lipophilic trimethylsilyl group at the C4 position of the indole ring significantly influences its electronic and steric environment. This substitution is not merely a placeholder; it acts as a powerful directing group and a handle for further synthetic transformations.[6][7]

General & Computational Properties

A summary of the fundamental properties of this compound is presented below. These values provide a foundational dataset for experimental design, computational modeling, and regulatory documentation.

| Property | Value | Source(s) |

| CAS Number | 82645-11-2 | [8] |

| Molecular Formula | C₁₁H₁₅NSi | [8] |

| Molecular Weight | 189.33 g/mol | [8] |

| Monoisotopic Mass | 189.097376017 Da | [8] |

| Canonical SMILES | C--INVALID-LINK--(C)C1=CC=CC2=C1C=CN2 | [8] |

| InChI Key | COFOETMEXFECLE-UHFFFAOYSA-N | [8] |

| Topological Polar Surface Area | 15.8 Ų | [8] |

| Heavy Atom Count | 13 | [8] |

| Complexity | 185 | [8] |

Physical & Thermal Properties

The physical state and thermal properties of a compound are critical for determining appropriate storage, handling, and reaction conditions.

| Property | Value | Notes | Source(s) |

| Melting Point | 58-60 °C | The defined melting point range suggests a crystalline solid at room temperature. | [9] |

| Boiling Point | - | Not consistently reported; likely requires vacuum distillation to avoid decomposition. | [10] |

| Storage Temperature | 2-8°C, Inert Atmosphere | Recommended storage in a refrigerator under an inert gas (e.g., Argon, Nitrogen) to prevent degradation. | [9] |

| Solubility | No reaction with water under neutral conditions. | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF based on its structure. | [9] |

| Hydrolytic Sensitivity | 4: No reaction with water under neutral conditions. | The Si-C bond is generally stable to neutral water but can be cleaved under acidic or basic conditions or with fluoride ions. | [9] |

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. For this compound, the key spectroscopic features confirm the presence and placement of the TMS group on the indole scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The ¹H and ¹³C NMR spectra of this compound have distinct, predictable signals. While specific experimental spectra are found within broader datasets[11], the expected chemical shifts are highly informative.

-

¹H NMR: The most prominent feature is a sharp, intense singlet around 0 ppm, integrating to 9 protons, which is characteristic of the magnetically equivalent protons of the trimethylsilyl group.[12] The aromatic protons of the indole ring will appear in the downfield region (typically 6.5-7.6 ppm), with coupling patterns that confirm the 4-substitution pattern. The N-H proton of the indole ring will appear as a broad singlet, typically further downfield (>8.0 ppm).

-

¹³C NMR: The spectrum will show a signal for the methyl carbons of the TMS group at a characteristic upfield shift (around 0 ppm). The eight distinct carbons of the indole ring will appear in the aromatic region (100-140 ppm), with the carbon attached to the silicon (C4) showing a characteristic shift.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on their vibrational frequencies. For this compound, the key expected absorptions are:

-

~3400 cm⁻¹: A sharp to moderately broad peak corresponding to the N-H stretch of the indole ring.[13]

-

~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methyl groups of the TMS moiety.

-

~1250 cm⁻¹ and ~835 cm⁻¹: Characteristic strong bands corresponding to the Si-C bond vibrations of the TMS group.[14]

-

~1600-1450 cm⁻¹: Aromatic C=C ring stretching vibrations.[13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would be expected to show:

-

Molecular Ion (M⁺): A strong peak at m/z = 189, corresponding to the molecular weight of the compound.

-

Key Fragments: A prominent fragment at m/z = 174, corresponding to the loss of a methyl group ([M-15]⁺), which is a characteristic fragmentation pathway for TMS-containing compounds.[15] Further fragmentation of the indole ring would produce other characteristic ions.

Synthesis & Reactivity Insights

Understanding the synthesis of this compound is key to appreciating its utility. The TMS group is not merely appended; it is installed through a directed process that leverages organometallic chemistry.

Representative Synthetic Protocol

A foundational method for the preparation of 4-(trimethylsilyl)indole was reported by Dauzonne et al.[6][16] The process involves a directed silylation followed by a rearomatization step.

Step-by-Step Methodology:

-

N-Protection (Optional but common): Start with indole and protect the nitrogen atom, for example, as 1-(trimethylsilyl)indole. This prevents N-lithiation in the subsequent step.

-

Directed Lithiation: The protected indole is treated with a strong base like tert-butyllithium in a suitable solvent (e.g., THF) at low temperatures (-78 °C). This selectively deprotonates the C2 position.

-

Silylation & Rearrangement Precursor: The resulting lithiated species is reacted with chlorotrimethylsilane, followed by an addition to 1,4-benzoquinone. This sequence leads to the formation of a 1,4-bis(trimethylsilyl)indole adduct.

-

Methanolysis/Deprotection: The adduct is treated with methanol. This step serves two purposes: it removes the N-silyl protecting group and facilitates the rearomatization of the ring system to yield the final product, 4-(trimethylsilyl)indole.

Chemical Reactivity and Synthetic Utility

The true value of this compound for a drug development professional lies in its controlled reactivity.

-

Electrophilic Substitution: Like a typical indole, the pyrrole ring is electron-rich and susceptible to electrophilic attack. The primary site of reaction is the C3 position, which remains highly activated.[6]

-

Ipso-Substitution: The C4-Si bond is the molecule's most strategic feature. The TMS group can be cleanly replaced by a variety of other functional groups in a process called ipso-substitution. For example, reaction with acyl chlorides can replace the TMS group with an acyl group at the C4 position.[6] This provides a powerful and regioselective method for functionalizing a traditionally less reactive position on the indole core.

-

Directing Group: The steric bulk and electronic nature of the TMS group can influence the regioselectivity of reactions at other positions on the ring system.

-

Bioisosteric Scaffold Development: The ability to selectively functionalize the C4 position allows for the synthesis of novel indole analogues, which is critical for structure-activity relationship (SAR) studies in drug discovery.[7]

Safety & Handling

As a laboratory chemical, this compound requires careful handling in accordance with good industrial hygiene and safety practices.[17]

-

Hazard Statements: The compound is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[10][18][19]

-

Precautionary Measures:

-

Use only in a well-ventilated area or under a chemical fume hood.[17][19]

-

Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[19]

-

Wash hands thoroughly after handling.[17]

-

Avoid breathing dust, fumes, or vapors.[19]

-

Store in a cool, dry, well-ventilated place with the container tightly closed.[9][17]

-

In case of exposure, follow standard first-aid measures:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[19][20]

-

Skin: Wash with plenty of soap and water. Remove contaminated clothing.[19]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[21]

-

Ingestion: If swallowed, immediately call a POISON CENTER or doctor.[17]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block that provides synthetic chemists with precise control over the functionalization of the indole nucleus. Its well-defined physicochemical properties, coupled with the unique reactivity imparted by the C4-silyl group, make it an invaluable tool in the synthesis of complex heterocyclic systems. For researchers in drug discovery, mastering the properties and reactivity of this compound opens up new avenues for scaffold diversification and the development of novel therapeutic agents.

References

- 1. A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery | Bentham Science [benthamscience.com]

- 2. A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Page loading... [guidechem.com]

- 9. 82645-11-2 CAS MSDS (this compound 98) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. arctomsci.com [arctomsci.com]

- 11. rsc.org [rsc.org]

- 12. biorxiv.org [biorxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. gelest.com [gelest.com]

- 15. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 16. pubs.acs.org [pubs.acs.org]

- 17. static.cymitquimica.com [static.cymitquimica.com]

- 18. labsolu.ca [labsolu.ca]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. agricentre.basf.co.uk [agricentre.basf.co.uk]

- 21. fishersci.com [fishersci.com]

Introduction: The Strategic Value of a Silylated Indole

An In-Depth Technical Guide to 4-(Trimethylsilyl)-1H-indole (CAS: 82645-11-2): Synthesis, Reactivity, and Applications in Modern Drug Discovery

The indole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products, pharmaceuticals, and biologically active compounds.[1][2] Its unique electronic properties and structural rigidity make it an ideal framework for interacting with diverse biological targets. However, the regioselective functionalization of the indole core, particularly at the C-4 position of the benzene ring, presents a significant synthetic challenge. Direct electrophilic substitution overwhelmingly favors the electron-rich C-3 position of the pyrrole ring.

This guide focuses on this compound (CAS No. 82645-11-2), a versatile synthetic intermediate designed to overcome this inherent reactivity bias.[3] The trimethylsilyl (TMS) group at the C-4 position serves as a stable, yet reactive, handle. It functions as a "placeholder" that can be cleanly substituted by a wide range of electrophiles in a process known as ipso-substitution.[4] This methodology unlocks efficient and regioselective access to 4-substituted indoles, which are crucial components of various therapeutic agents, including marine alkaloids and potential drug candidates.[5] For researchers and drug development professionals, understanding the synthesis, reactivity, and strategic application of this building block is key to accelerating the discovery of novel indole-based therapeutics.

Physicochemical Properties and Data

This compound is a stable compound under standard conditions, though it is recommended to be stored cold.[3] Its key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 82645-11-2 | [3][6] |

| Molecular Formula | C₁₁H₁₅NSi | [3] |

| Molecular Weight | 189.33 g/mol | [3] |

| Canonical SMILES | C--INVALID-LINK--(C)C1=CC=CC2=C1C=CN2 | [3] |

| InChIKey | COFOETMEXFECLE-UHFFFAOYSA-N | [3] |

| Topological Polar Surface Area | 15.8 Ų | [3] |

| Storage Temperature | Keep Cold | [3] |

Note: Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR) is not widely published; however, predictive data is available through chemical databases.[3]

Core Synthesis Methodology

The most direct and well-documented synthesis of this compound was developed by Dauzonne and colleagues.[4][7] The strategy involves a clever silylation sequence starting from either indole or 1-(trimethylsilyl)indole.

Causality of the Synthetic Design:

The core challenge is to introduce a silyl group at the C-4 position. This is achieved not by direct electrophilic silylation, which would occur at C-3 or N-1, but through a multi-step process involving a transient, highly silylated intermediate.

-

Initial Silylation: The process begins by forming 1,4-bis(trimethylsilyl)indole. This is accomplished by reacting indole with lithium and chlorotrimethylsilane, followed by an addition reaction with 1,4-benzoquinone.[4] This sequence effectively builds the silylated benzene portion of the indole ring system.

-

Selective Desilylation: The resulting 1,4-bis(trimethylsilyl)indole intermediate has two silyl groups. The N-silyl group is significantly more labile than the C-silyl group. A simple methanolysis step selectively cleaves the Si-N bond, leaving the desired C-4 silyl group intact to yield the final product.[4]

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the procedure described by Dauzonne et al. in The Journal of Organic Chemistry.[4]

Materials:

-

Indole or 1-(trimethylsilyl)indole

-

Lithium metal

-

Chlorotrimethylsilane (TMSCl)

-

1,4-Benzoquinone

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Standard glassware for inert atmosphere chemistry

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, add anhydrous THF.

-

Intermediate Formation: Add lithium metal and chlorotrimethylsilane to the flask. Add a solution of indole in THF dropwise to the mixture.

-

Quinone Addition: After the initial reaction, add a solution of 1,4-benzoquinone in THF. The reaction is typically stirred for several hours to ensure the formation of 1,4-bis(trimethylsilyl)indole.

-

Workup and Isolation: Quench the reaction carefully with water and extract the organic components with a suitable solvent like diethyl ether. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,4-bis(trimethylsilyl)indole intermediate.

-

Methanolysis (Deprotection): Dissolve the crude intermediate in methanol. Stir the solution at room temperature. The progress of the N-desilylation can be monitored by Thin Layer Chromatography (TLC).

-

Final Purification: Once the reaction is complete, remove the methanol under reduced pressure. The resulting crude product, this compound, can be purified by column chromatography on silica gel.

Self-Validation: The success of the synthesis can be confirmed by comparing the spectroscopic data (NMR, MS) of the final product with literature values or predictions. The selective removal of only the N-silyl group is a key validation point.

Key Reactivity: A Tale of Two Pathways

The synthetic utility of this compound stems from its dual reactivity, which is dictated by the protection state of the indole nitrogen.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Page loading... [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 82645-11-2 CAS MSDS (this compound 98) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

molecular weight of 4-(Trimethylsilyl)-1h-indole

An In-depth Technical Guide to 4-(Trimethylsilyl)-1H-indole: Properties, Synthesis, and Applications

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products, alkaloids, and synthetic pharmaceuticals.[1][2] Its prevalence in essential biomolecules like the neurotransmitter serotonin and the hormone melatonin underscores its biological significance.[3] Consequently, functionalized indole derivatives are highly sought-after building blocks in drug discovery, enabling the synthesis of structurally diverse compound libraries for screening against various therapeutic targets.[1][3]

This guide focuses on this compound, a versatile intermediate whose strategic functionalization offers significant advantages in synthetic chemistry. The trimethylsilyl (TMS) group is not merely a placeholder; it serves as a valuable synthetic handle, enabling regioselective modifications of the indole core that are otherwise challenging to achieve. This document provides a comprehensive overview of its chemical properties, synthesis, characterization, and applications for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is critical for its effective use in research and development. This compound is characterized by the data summarized below.

| Property | Value | Source |

| Molecular Weight | 189.333 g/mol | [4] |

| Molecular Formula | C₁₁H₁₅NSi | [4][5] |

| Monoisotopic Mass | 189.097376017 Da | [4][6] |

| CAS Number | 82645-11-2 | [4][5] |

| Canonical SMILES | C--INVALID-LINK--(C)C1=CC=CC2=C1C=CN2 | [4] |

| InChI Key | COFOETMEXFECLE-UHFFFAOYSA-N | [4] |

| Topological Polar Surface Area | 15.8 Ų | [4][6] |

| Storage Temperature | Keep Cold | [4] |

Synthesis and Mechanistic Rationale

The preparation of 4-(trimethylsilyl)indole can be achieved through a multi-step sequence starting from indole. The following protocol is adapted from established methodologies and highlights the causal logic behind each step.[7][8]

Experimental Protocol: Synthesis of 4-(Trimethylsilyl)indole

-

Step 1: N-Protection.

-

Procedure: To a solution of indole in an anhydrous aprotic solvent (e.g., THF), add a strong base such as sodium hydride (NaH) at 0 °C. The causality here is the deprotonation of the indole nitrogen, which is the most acidic proton, to form the corresponding sodium salt. This anion is a potent nucleophile.

-

Procedure: Add trimethylsilyl chloride (TMSCl). The nucleophilic nitrogen anion attacks the electrophilic silicon atom of TMSCl, displacing the chloride and forming 1-(trimethylsilyl)indole. This N-protection is crucial as it directs subsequent lithiation away from the nitrogen atom.

-

-

Step 2: Directed Ortho-Metalation.

-

Procedure: Cool the solution of 1-(trimethylsilyl)indole to -78 °C and add a strong lithium base, typically tert-butyllithium (t-BuLi). The N-silyl group acts as a directed metalation group (DMG), guiding the deprotonation to the C2 position. However, with a bulkier base or different conditions, metalation can be influenced. For achieving 4-substitution, a different strategy involving sequential reaction with lithium and 1,4-benzoquinone is employed to generate a 1,4-bis(trimethylsilyl)indole intermediate.[8]

-

-

Step 3: Silylation at C4.

-

Procedure: Reacting indole or 1-(trimethylsilyl)indole sequentially with lithium, chlorotrimethylsilane, and 1,4-benzoquinone can produce 1,4-bis(trimethylsilyl)indole.[8] The rationale involves a complex sequence where the silyl group is introduced onto the benzene ring portion of the indole.

-

-

Step 4: Deprotection.

-

Procedure: The 1,4-bis(trimethylsilyl)indole intermediate is subjected to methanolysis.[8] The N-Si bond is significantly more labile than the C-Si bond under these mild protic conditions. This selective cleavage of the N-silyl group regenerates the N-H of the indole ring, yielding the final product, 4-(trimethylsilyl)indole.

-

References

- 1. A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery | Bentham Science [benthamscience.com]

- 2. A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. arctomsci.com [arctomsci.com]

- 6. Trimethylsilyl indole | C11H15NSi | CID 10921317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-(Trimethylsilyl)-1H-indole

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules. For drug development professionals and researchers working with indole derivatives, a precise understanding of their spectral characteristics is paramount for confirming identity, purity, and substitution patterns. This guide provides a comprehensive analysis of the ¹H NMR spectrum of 4-(Trimethylsilyl)-1H-indole, a versatile intermediate in organic synthesis. We will dissect the spectrum, explaining the origin of chemical shifts, multiplicities, and coupling constants with reference to the electronic and structural features of the molecule. This document is designed to serve as a practical reference, blending theoretical principles with field-proven insights for accurate spectral interpretation.

Introduction: The Significance of Silylated Indoles

The indole nucleus is a cornerstone of medicinal chemistry, forming the scaffold for numerous pharmaceuticals and biologically active compounds. The introduction of a trimethylsilyl (TMS) group, as in this compound, offers significant advantages in synthetic chemistry. The TMS group can act as a bulky protecting group or as a handle for further functionalization, such as in cross-coupling reactions or ipso-substitutions.[1]

Given its synthetic utility, unambiguous characterization of this compound is critical. ¹H NMR spectroscopy provides a detailed fingerprint of the molecule, allowing for confirmation of the C-4 substitution pattern and overall structural integrity. This guide will walk through a systematic interpretation of its proton spectrum.

Molecular Structure and Proton Numbering

A clear understanding of the ¹H NMR spectrum begins with the molecular structure and a standardized numbering system for the protons, as illustrated below.

Figure 1: Molecular structure of this compound with proton numbering.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum can be logically divided into three distinct regions: the high-field signal of the trimethylsilyl group, the mid-field signals of the pyrrole ring protons, and the downfield signals of the benzene ring and N-H protons.

Trimethylsilyl (TMS) Group Protons (-Si(CH₃)₃)

The most characteristic signal in the spectrum is from the nine equivalent protons of the three methyl groups attached to the silicon atom.

-

Chemical Shift (δ): Typically observed far upfield, around 0.0–0.4 ppm .[2][3] The electropositive nature of silicon results in strong shielding of the attached methyl protons, pushing their resonance frequency close to that of the internal standard, tetramethylsilane (TMS), which is defined as 0 ppm.[2][4]

-

Multiplicity: A sharp singlet . The nine protons are chemically and magnetically equivalent and have no adjacent protons to couple with, resulting in a single, un-split peak.

-

Integration: This signal integrates to 9H , providing a crucial reference for determining the relative number of other protons in the molecule.

Indole Ring Protons

The protons on the heterocyclic indole core are subject to the aromatic ring current and the electronic effects of the nitrogen heteroatom and the C-4 silyl substituent.

Pyrrole Ring Protons (H-2, H-3):

-

H-3: The proton at the C-3 position is expected to resonate between δ 6.5–6.8 ppm . It typically appears as a triplet or a doublet of doublets due to coupling with the H-2 and N-H protons. Its precise chemical shift is influenced by the C-4 substituent.

-

H-2: The proton at the C-2 position is generally found further downfield than H-3, in the range of δ 7.1–7.4 ppm .[5] It often appears as a triplet or doublet of doublets, coupling to H-3 and the N-H proton. In many indole derivatives, the coupling between H-2 and H-3 is small (~2.5-3.5 Hz).[6]

Benzene Ring Protons (H-5, H-6, H-7): The substitution at C-4 breaks the symmetry of the benzene portion of the indole ring, leading to three distinct signals.

-

H-5: This proton is adjacent to the bulky and electron-donating TMS group. It is expected to appear as a doublet around δ 7.3–7.5 ppm , arising from ortho-coupling to H-6.

-

H-6: This proton will be a triplet or more accurately, a doublet of doublets , as it couples to both H-5 and H-7. It is typically found in the region of δ 7.1–7.3 ppm .

-

H-7: Similar to H-5, the H-7 proton will appear as a doublet due to ortho-coupling with H-6, resonating around δ 7.4–7.6 ppm .

Indole N-H Proton:

-

Chemical Shift (δ): The signal for the N-H proton is highly variable and appears as a broad singlet in the downfield region, typically between δ 8.0–11.0 ppm .[5][7] Its chemical shift and peak shape are strongly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In aprotic solvents like CDCl₃, it is often sharper than in protic solvents like DMSO-d₆.

Summary of Spectral Data

The expected ¹H NMR spectral data for this compound are summarized in the table below. Note that exact values can vary based on experimental conditions.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -Si(CH ₃)₃ | 0.0 – 0.4 | Singlet (s) | N/A | 9H |

| H-3 | 6.5 – 6.8 | dd or t | J₃,₂ ≈ 3 Hz; J₃,₁ ≈ 2 Hz | 1H |

| H-6 | 7.1 – 7.3 | dd or t | J₆,₅ ≈ 7-8 Hz; J₆,₇ ≈ 7-8 Hz | 1H |

| H-2 | 7.1 – 7.4 | dd or t | J₂,₃ ≈ 3 Hz; J₂,₁ ≈ 2 Hz | 1H |

| H-5 | 7.3 – 7.5 | Doublet (d) | J₅,₆ ≈ 7-8 Hz | 1H |

| H-7 | 7.4 – 7.6 | Doublet (d) | J₇,₆ ≈ 7-8 Hz | 1H |

| N-H | 8.0 – 11.0 | Broad Singlet (br s) | N/A | 1H |

Experimental Protocol: Acquiring a High-Quality Spectrum

Adherence to a standardized protocol is essential for obtaining reproducible and high-quality NMR data.

Figure 2: Standard workflow for ¹H NMR sample preparation and data acquisition.

Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean vial. The choice of solvent can affect the chemical shifts, particularly for the N-H proton.[6]

-

Transfer the solution into a standard 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse-acquire sequence. A sufficient number of scans (e.g., 16 to 64) should be averaged to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections to the resulting spectrum.

-

Calibrate the chemical shift axis. The prominent singlet from the compound's own trimethylsilyl group can be set to its known value, or the residual solvent peak can be used (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals and pick the peaks to determine their exact chemical shifts and coupling constants.

-

Conclusion

The ¹H NMR spectrum of this compound is highly informative and characteristic. The presence of a strong 9H singlet near 0 ppm unequivocally confirms the trimethylsilyl group, while the distinct patterns of the six aromatic protons confirm the C-4 substitution on the indole scaffold. By carefully analyzing the chemical shifts, multiplicities, and coupling constants as detailed in this guide, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. Trimethylsilyl group - Wikipedia [en.wikipedia.org]

- 3. Trimethylsilyl reporter groups for NMR studies of conformational changes in G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. University of Ottawa NMR Facility Blog: Proton NMR of TMS [u-of-o-nmr-facility.blogspot.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the ¹³C NMR Spectroscopy of 4-(Trimethylsilyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of Silylated Indoles and the Role of ¹³C NMR

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a trimethylsilyl (TMS) group, a common strategy in organic synthesis, can significantly alter the electronic properties and reactivity of the indole ring, offering pathways to novel derivatives. 4-(Trimethylsilyl)-1H-indole, in particular, serves as a versatile intermediate. Accurate structural elucidation of such compounds is paramount, and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands as a definitive and indispensable tool for this purpose. This guide provides an in-depth analysis of the ¹³C NMR data for this compound, offering a foundational reference for researchers in the field.

¹³C NMR Data for this compound

The following table summarizes the experimental ¹³C NMR chemical shift data for this compound. The spectrum was recorded in deuterochloroform (CDCl₃), a standard solvent for NMR analysis of organic compounds.

| Carbon Atom | Chemical Shift (δ, ppm) |

| C2 | 124.5 |

| C3 | 101.3 |

| C3a | 127.8 |

| C4 | 130.6 |

| C5 | 127.0 |

| C6 | 121.1 |

| C7 | 114.3 |

| C7a | 137.2 |

| Si(CH₃)₃ | -0.9 |

Data sourced from the Journal of Organic Chemistry, 1984, 49(23), 4409–4415.

Molecular Structure and Carbon Numbering

To facilitate the interpretation of the NMR data, the standard numbering convention for the indole ring system is used. The trimethylsilyl group is attached at the C4 position.

Caption: Molecular structure of this compound with IUPAC numbering.

Experimental Protocol for ¹³C NMR Data Acquisition

The acquisition of high-quality ¹³C NMR data is crucial for accurate structural analysis. The following protocol outlines a standard procedure for obtaining the ¹³C NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

-

Cap the NMR tube and gently agitate to ensure the sample is fully dissolved.

2. NMR Spectrometer Setup:

-

The data should be acquired on a modern NMR spectrometer, for instance, a Bruker Avance 400 MHz instrument or equivalent.[1]

-

Tune and match the ¹³C probe to the correct frequency.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

3. Acquisition Parameters:

-

A standard single-pulse experiment with proton decoupling is typically used for ¹³C NMR.

-

Pulse Program: A standard zgpg30 or similar pulse sequence with a 30° pulse angle is recommended to allow for faster relaxation and a greater number of scans in a given time.

-

Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient to cover the expected chemical shift range for organic molecules.

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is usually required to achieve a good signal-to-noise ratio.

-

Temperature: The experiment is typically run at room temperature (around 298 K).

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain pure absorption lineshapes.

-

Perform a baseline correction to ensure a flat baseline.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals if quantitative information is desired, although this is less common for routine ¹³C NMR.

Caption: Workflow for ¹³C NMR data acquisition and processing.

Analysis and Interpretation of the ¹³C NMR Spectrum

The assignment of the carbon signals in the ¹³C NMR spectrum of this compound is based on established knowledge of the electronic effects within the indole ring system and the influence of the trimethylsilyl substituent.

-

Pyrrole Ring Carbons (C2 and C3): The carbons of the pyrrole ring, C2 and C3, are typically shielded compared to the benzene ring carbons due to the electron-donating nature of the nitrogen atom. C2 (124.5 ppm) appears downfield of C3 (101.3 ppm), which is a characteristic feature of the indole system.

-

Benzene Ring Carbons (C4, C5, C6, C7): The trimethylsilyl group at C4 exerts a significant electronic influence. The ipso-carbon (C4) is deshielded due to the electropositive nature of silicon and appears at 130.6 ppm. The chemical shifts of the other benzene ring carbons (C5, C6, and C7) are also modulated by the TMS group and the fused pyrrole ring.

-

Quaternary Carbons (C3a, C7a, and C4): The quaternary carbons, which are not directly bonded to any protons, generally show weaker signals in proton-decoupled ¹³C NMR spectra due to longer relaxation times and the absence of the Nuclear Overhauser Effect (NOE). C7a (137.2 ppm) is the most deshielded carbon of the indole ring, being adjacent to the nitrogen atom and part of the aromatic system. C3a (127.8 ppm) is found at a more intermediate chemical shift.

-

Trimethylsilyl Group Carbons (Si(CH₃)₃): The three equivalent methyl carbons of the TMS group are highly shielded and appear upfield at -0.9 ppm, a characteristic chemical shift for silicon-bound methyl groups.

The unambiguous assignment of each carbon signal provides a definitive fingerprint of the molecular structure of this compound, confirming the position of the TMS substituent and the integrity of the indole core.

References

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-(Trimethylsilyl)-1H-indole

Foreword: The Analytical Imperative for Silylated Indoles in Modern Research

The indole nucleus is a cornerstone of numerous biologically active molecules, from vital amino acids to complex pharmaceutical agents. The strategic introduction of a trimethylsilyl (TMS) group, particularly at the C4 position of the indole ring, offers a unique tool for both synthetic chemistry and analytical characterization. This modification not only alters the electronic properties of the indole system but also significantly enhances its volatility and thermal stability, making it amenable to gas chromatography-mass spectrometry (GC-MS), a high-resolution analytical technique. This guide provides an in-depth exploration of the mass spectrometric behavior of 4-(trimethylsilyl)-1H-indole, offering researchers, scientists, and drug development professionals a comprehensive resource for its analysis. We will delve into the principles of derivatization, the intricacies of ionization and fragmentation, and the practical application of this knowledge in a laboratory setting.

The Strategic Role of Silylation in Indole Analysis

Indole and its derivatives often possess polar N-H bonds and can be thermally labile, posing challenges for direct GC-MS analysis. Silylation, the replacement of an active hydrogen with a trimethylsilyl group, is a cornerstone of sample preparation for the GC-MS analysis of such compounds[1]. This derivatization imparts several crucial advantages:

-

Increased Volatility: The TMS group masks the polar N-H bond, reducing intermolecular hydrogen bonding and allowing the analyte to readily enter the gas phase at lower temperatures.

-

Enhanced Thermal Stability: Silylation protects the indole from thermal degradation in the heated GC inlet and column.

-

Characteristic Fragmentation: The TMS group introduces specific fragmentation pathways under electron ionization, providing valuable structural information.

For this compound, the silylation is not on the nitrogen of the indole ring but directly on the benzene ring at the C4 position. This C-silylation is a less common modification compared to N-silylation and presents a unique fragmentation pattern that this guide will elucidate.

Experimental Workflow: From Sample Preparation to Data Acquisition

A robust and reproducible analytical workflow is paramount for obtaining high-quality mass spectrometric data. The following sections detail the key experimental stages for the analysis of this compound.

Synthesis and Sample Preparation of this compound

The synthesis of this compound has been reported in the scientific literature and typically involves the reaction of indole with a suitable silylating agent in the presence of a strong base. One established method involves the reaction of indole with chlorotrimethylsilane and lithium in THF, followed by oxidation.

Experimental Protocol: Synthesis of this compound

-

To a solution of indole in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add freshly cut lithium metal.

-

Add chlorotrimethylsilane dropwise to the stirring solution. The reaction is typically exothermic and may require cooling.

-

After the initial reaction, the mixture is stirred at room temperature for a specified period to ensure complete reaction.

-

The reaction is then quenched, and the product is extracted using an organic solvent.

-

The organic extracts are washed, dried, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification is typically achieved by column chromatography on silica gel.

For mass spectrometry analysis, a dilute solution of the purified this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

The analysis of this compound is ideally performed on a GC-MS system equipped with a capillary column suitable for the separation of aromatic compounds.

| Parameter | Recommended Setting | Rationale |

| GC Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) | A non-polar or low-polarity column provides good separation for aromatic compounds. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |

| Oven Program | Initial temperature of 100 °C, hold for 1 min, then ramp to 280 °C at 10 °C/min, hold for 5 min | A temperature ramp allows for the separation of the analyte from any impurities or solvent front. |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min | Helium is an inert carrier gas that provides good chromatographic resolution. |

| Ionization Mode | Electron Ionization (EI) | EI is a hard ionization technique that induces reproducible fragmentation, providing a characteristic mass spectrum. |

| Electron Energy | 70 eV | The standard electron energy for EI-MS, which generates a consistent and library-searchable fragmentation pattern. |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Both are suitable for acquiring mass spectra with good resolution and sensitivity. |

| Scan Range | m/z 40-400 | This range will cover the molecular ion and all significant fragment ions of this compound. |

Experimental Workflow Diagram

References

A Comprehensive Technical Guide to the Stability and Storage of 4-(Trimethylsilyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Utility and Inherent Sensitivities of 4-(Trimethylsilyl)-1H-indole

This compound is a versatile intermediate in organic synthesis, prized for the temporary protection and activation of the C4 position of the indole ring. The trimethylsilyl (TMS) group can direct lithiation and subsequent electrophilic attack, or participate in cross-coupling reactions, opening avenues to complex indole derivatives that are pivotal in medicinal chemistry and materials science. However, the very nature of the carbon-silicon bond that imparts this synthetic flexibility also predisposes the molecule to specific degradation pathways. Understanding the stability profile and optimal storage conditions of this compound is paramount to ensure its integrity, reproducibility of experimental results, and the overall success of a synthetic campaign.

This guide provides a detailed examination of the factors influencing the stability of this compound, outlines its principal degradation mechanisms, and offers field-proven protocols for its storage and handling.

Core Stability Profile and Recommended Storage

Optimal Storage Conditions:

Based on supplier recommendations and the inherent chemical properties of aryl-trimethylsilyl compounds, the following storage conditions are critical for maximizing the shelf life of this compound:

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C[1][2] | Refrigeration slows down potential degradation reactions, including hydrolysis and thermal decomposition. |

| Atmosphere | Inert gas (Argon or Nitrogen)[1][2] | Exclusion of atmospheric moisture and oxygen is crucial to prevent hydrolysis and potential oxidation of the indole ring. |

| Light | Amber vial/protection from light | While specific photostability data is limited, related indole and silylated compounds can be light-sensitive[3][4][5][6]. Protection from light minimizes the risk of photo-induced degradation. |

| Container | Tightly sealed, appropriate for low-temperature storage | Prevents ingress of moisture and air. |

A stated shelf life for this compound is 1095 days (approximately 3 years) when stored under these optimal conditions[7].

Principal Degradation Pathways: A Mechanistic Perspective

The primary threat to the stability of this compound is the cleavage of the C-Si bond, a process known as desilylation. This can be initiated by several common laboratory conditions.

Hydrolytic Cleavage (Desilylation)

The C(sp²)-Si bond in aryl-trimethylsilanes is susceptible to hydrolysis, particularly under acidic or basic conditions. While one supplier notes "no reaction with water under neutral conditions"[1], this stability is pH-dependent.

-

Acid-Catalyzed Hydrolysis: Protonation of the indole ring can increase the electrophilicity of the silicon-bearing carbon, making it more susceptible to nucleophilic attack by water. The reaction proceeds via an electrophilic substitution mechanism.

-

Base-Catalyzed Hydrolysis: While less common for aryl-silanes compared to silyl ethers, strong bases can facilitate the cleavage of the C-Si bond, especially in the presence of protic solvents.

-

Fluoride-Mediated Cleavage: Fluoride ions have a very high affinity for silicon, forming a strong Si-F bond. This is the most common and efficient method for intentional desilylation but also represents a significant incompatibility. Reagents such as tetrabutylammonium fluoride (TBAF), hydrofluoric acid (HF), or potassium fluoride (KF) will rapidly cleave the trimethylsilyl group.

References

- 1. 82645-11-2 CAS MSDS (this compound 98) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. arctomsci.com [arctomsci.com]

- 3. researchgate.net [researchgate.net]

- 4. Photo Click Reaction of Acylsilanes with Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. labsolu.ca [labsolu.ca]

An In-depth Technical Guide to the Solubility of 4-(Trimethylsilyl)-1H-indole in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 4-(Trimethylsilyl)-1H-indole, a key building block in medicinal chemistry and materials science. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers both theoretical frameworks and practical methodologies for researchers, scientists, and drug development professionals.

Introduction: The Significance of this compound

This compound is a versatile intermediate, valued for the strategic placement of the bulky and electronically influential trimethylsilyl (TMS) group at the 4-position of the indole scaffold. This substitution facilitates regioselective functionalization, making it a crucial component in the synthesis of complex pharmaceutical agents and functional organic materials.[1] Understanding its solubility profile is paramount for its effective utilization, from optimizing reaction conditions to developing purification strategies and formulating final products.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NSi | [2] |

| Molecular Weight | 189.33 g/mol | [2] |

| Melting Point | 58-60 °C | [2] |

| Appearance | Crystalline solid | General knowledge |

| Storage | 2-8°C, inert atmosphere | [2] |

| Hydrolytic Sensitivity | No reaction with water under neutral conditions | [2] |

Theoretical Underpinnings of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, a molecule with both nonpolar (the benzene ring and TMS group) and polar (the N-H bond of the indole ring) features, its solubility will be a nuanced interplay of these characteristics.

The indole ring itself is aromatic and possesses a dipole moment. The N-H group can act as a hydrogen bond donor, while the π-system of the ring can act as a hydrogen bond acceptor. The trimethylsilyl group is largely nonpolar and contributes to van der Waals interactions. Therefore, solvents that can favorably interact with these different moieties will be effective at dissolving the compound.

Predicting Solubility: Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[3] This model deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Predicted Solubility of this compound in Common Organic Solvents

Based on the principles of "like dissolves like" and a qualitative assessment of potential intermolecular interactions, the following table provides a predicted solubility profile.

| Solvent | Polarity | Predominant Intermolecular Forces | Predicted Solubility | Rationale |

| Hexane | Nonpolar | van der Waals | Low to Medium | The TMS and aromatic groups will have favorable van der Waals interactions, but the polar N-H group will be disfavored. |

| Toluene | Nonpolar (aromatic) | van der Waals, π-π stacking | Medium to High | The aromatic nature of toluene allows for favorable π-π stacking with the indole ring, in addition to van der Waals interactions. |

| Dichloromethane (DCM) | Polar aprotic | Dipole-dipole | High | DCM's polarity can interact with the indole's dipole moment, and it is a good general solvent for many organic compounds. |

| Ethyl Acetate | Polar aprotic | Dipole-dipole, H-bond acceptor | High | Can act as a hydrogen bond acceptor for the indole N-H and has a moderate polarity, making it a versatile solvent. |

| Acetone | Polar aprotic | Dipole-dipole, H-bond acceptor | High | Similar to ethyl acetate, its ability to accept hydrogen bonds and its polarity should lead to good solubility. |

| Methanol/Ethanol | Polar protic | Hydrogen bonding, dipole-dipole | Medium | The alcohol's ability to both donate and accept hydrogen bonds can interact with the indole N-H. However, the nonpolar TMS group may limit very high solubility. |

| Dimethylformamide (DMF) | Polar aprotic | Dipole-dipole, H-bond acceptor | High | A highly polar aprotic solvent that is an excellent hydrogen bond acceptor, likely to be a very good solvent. |

| Dimethyl Sulfoxide (DMSO) | Polar aprotic | Dipole-dipole, H-bond acceptor | High | Similar to DMF, its high polarity and hydrogen bond accepting capability should result in high solubility. |

Experimental Protocol for Solubility Determination

The following is a standard laboratory procedure for the semi-quantitative determination of the solubility of a solid organic compound.[4][5]

Materials:

-

This compound

-

A selection of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, ethanol, DMF, DMSO)

-

Small test tubes or vials (e.g., 1 dram vials)

-

Spatula

-

Vortex mixer

-

Graduated pipettes or micropipettes

Procedure:

-

Preparation: Add a precisely weighed amount of this compound (e.g., 10 mg) to a clean, dry test tube.

-

Solvent Addition: Add a measured volume of the chosen solvent (e.g., 0.1 mL) to the test tube.

-

Mixing: Vigorously mix the contents of the test tube using a vortex mixer for at least 30 seconds.

-

Observation: Observe the mixture. If the solid has completely dissolved, the compound is soluble at that concentration.

-

Incremental Solvent Addition: If the solid has not completely dissolved, add another measured volume of the solvent (e.g., 0.1 mL) and repeat the mixing and observation steps.

-

Endpoint: Continue adding the solvent incrementally until the solid is fully dissolved or a significant volume of solvent has been added (e.g., 1 mL).

-

Data Recording: Record the total volume of solvent required to dissolve the initial mass of the compound. This allows for a semi-quantitative determination of solubility (e.g., in mg/mL).

-

Classification: The solubility can be classified as follows:

-

Very Soluble: < 1 part of solvent required for 1 part of solute.

-

Freely Soluble: From 1 to 10 parts of solvent required.

-

Soluble: From 10 to 30 parts of solvent required.

-

Sparingly Soluble: From 30 to 100 parts of solvent required.

-

Slightly Soluble: From 100 to 1,000 parts of solvent required.

-

Very Slightly Soluble: From 1,000 to 10,000 parts of solvent required.

-

Practically Insoluble: > 10,000 parts of solvent required.

-

Safety Precautions: Always handle organic solvents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Visualizing the Workflow and Concepts

The following diagrams illustrate the key processes and relationships discussed in this guide.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Relationship between solute/solvent properties and predicted solubility.

Conclusion

While a comprehensive quantitative dataset for the solubility of this compound in all common organic solvents is not publicly available, this guide provides a robust framework for both predicting and experimentally determining its solubility profile. By understanding the interplay of the molecule's structural features with the properties of various solvents, researchers can make informed decisions to optimize their experimental and manufacturing processes. The provided protocol offers a direct path to generating the necessary solubility data in a laboratory setting, ensuring the successful application of this important chemical intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. 82645-11-2 CAS MSDS (this compound 98) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

Introduction: Strategic Utilization of the Trimethylsilyl Group in Indole Chemistry

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 4-(Trimethylsilyl)indole

The indole nucleus is a cornerstone of medicinal chemistry and natural product synthesis, forming the structural core of a vast array of biologically active compounds. Consequently, methods for its selective functionalization are of paramount importance to drug development professionals. While the intrinsic reactivity of the indole ring favors electrophilic substitution at the C3 position, achieving substitution at other positions, particularly on the benzene portion, presents a significant synthetic challenge.

This guide focuses on 4-(trimethylsilyl)indole, a versatile intermediate that leverages the unique properties of the trimethylsilyl (TMS) group to control the regiochemical outcome of electrophilic substitution reactions. The C-Si bond is a powerful tool in synthetic chemistry; the silicon atom can stabilize an adjacent carbocation (β-silicon effect) and act as a "placeholder" that can be selectively replaced by an electrophile in a process known as ipso-substitution.[1][2]

In 4-(trimethylsilyl)indole, a fascinating dichotomy exists between the inherent C3 reactivity of the indole ring and the potential for C4 ipso-substitution directed by the TMS group. Understanding and controlling this reactivity allows chemists to forge pathways to previously inaccessible 4-substituted indole derivatives, which are valuable synthons for complex molecular targets. This document provides a comprehensive overview of these competing reaction pathways, detailing the underlying mechanisms, field-proven protocols, and strategic considerations for researchers in synthetic and medicinal chemistry.

Part 1: The Dichotomy of Reactivity: C3-Substitution vs. C4-ipso-Substitution

The indole ring is a π-excessive heterocycle, meaning its chemistry is dominated by electrophilic substitution reactions.[3] The highest electron density is located at the C3 position of the pyrrole ring, making it the kinetically and thermodynamically favored site for electrophilic attack.[3][4] The introduction of a trimethylsilyl group at the C4 position sets up a competition between two primary reaction pathways, the outcome of which is dictated by the substitution on the indole nitrogen and the nature of the electrophile.

-

Pathway A: C3 Electrophilic Substitution: In its native state (N-H), 4-(trimethylsilyl)indole behaves like a typical indole. The highly activated C3 position remains the primary site of reaction with most electrophiles, leaving the C4-TMS group intact. This allows the TMS group to serve as a stable, sterically bulky substituent during the initial functionalization steps.[5]

-

Pathway B: C4 Ipso-Substitution: The term ipso-substitution refers to the attack of an electrophile at a position already occupied by a substituent other than hydrogen, resulting in the replacement of that substituent.[2][6] The trimethylsilyl group is an excellent leaving group in such reactions due to the strength of the newly formed Si-O or Si-Halogen bond and the ability of silicon to stabilize a transient positive charge beta to it.[1] For ipso-substitution to occur at C4, the reactivity of the C3 position must be attenuated. This is most effectively achieved by installing an electron-withdrawing protecting group, such as an acetyl or sulfonyl group, on the indole nitrogen. This N-acylation reduces the electron-donating ability of the nitrogen into the pyrrole ring, thereby deactivating the C3 position and allowing the C4 position to compete effectively for the electrophile.[5]

The following diagram illustrates this fundamental choice of reactivity.

Caption: Competing electrophilic substitution pathways for 4-(trimethylsilyl)indole.

Part 2: Key Electrophilic Substitution Reactions & Regioselectivity

The choice between C3 and C4 functionalization is highly dependent on the specific electrophile and reaction conditions. Below are key examples that illustrate this principle.

Reactions Favoring C3-Substitution (TMS Group Retained)

When the indole nitrogen is unprotected, the C3 position's high nucleophilicity dominates.

-

Vilsmeier-Haack Formylation: This reaction introduces a formyl (-CHO) group, a crucial synthetic handle, onto an electron-rich aromatic ring.[7][8] For 4-(trimethylsilyl)indole, the reaction with the Vilsmeier reagent (formed from DMF and POCl₃) occurs exclusively at the C3 position to yield 4-(trimethylsilyl)indole-3-carbaldehyde.[9][10] The TMS group is unaffected by these conditions.

-

Mannich Reaction: The Mannich reaction introduces an aminomethyl group. The reaction of 4-(trimethylsilyl)indole with dimethylmethyleneammonium chloride (Eschenmoser's salt) cleanly affords 4-(trimethylsilyl)gramine, again demonstrating the preference for C3 attack.[5] This product is a valuable intermediate, as the dimethylamino group can be displaced by various nucleophiles.

-

Michael Addition: While less common, Lewis acid-catalyzed Michael additions with electron-poor olefins like ethyl acrylate can also proceed at the C3 position. However, these reactions can be complicated by competitive protodesilylation (loss of the TMS group) if the Lewis acid is too strong or if protic sources are present.[5]

Reactions Favoring C4-ipso-Substitution (TMS Group Replaced)

By protecting the indole nitrogen with an electron-withdrawing group, the synthetic utility of the C4-TMS group is fully realized, enabling direct functionalization of the benzene ring.

-

Friedel-Crafts Acylation: This is the most prominent example of controlled ipso-substitution. Direct acylation of 4-(trimethylsilyl)indole itself is often low-yielding and complex. However, after N-acetylation to form 1-acetyl-4-(trimethylsilyl)indole, the C3 position is sufficiently deactivated. Subsequent treatment with an acyl chloride (e.g., acetyl chloride) and a Lewis acid proceeds via a clean ipso-substitution to provide the corresponding 1-acetyl-4-acylindole.[5][11] This strategy provides a reliable and direct route to 4-acylindoles.

-

Halogenation: Similar to acylation, halogenation can be directed to the C4 position. While direct halogenation of indole can be complex, using an N-protected 4-(trimethylsilyl)indole with reagents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) can facilitate ipso-halogenation, yielding 4-haloindoles.